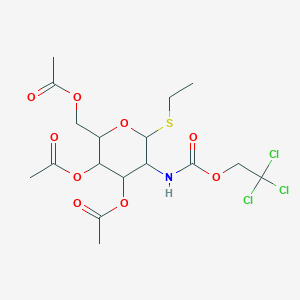
ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside is a complex organic compound with the molecular formula C17H24Cl3NO9S and a molecular weight of 524.79 g/mol . This compound is characterized by its unique structure, which includes multiple acetyl groups, a thioether linkage, and a trichloroethoxycarbonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of Thioether Linkage: A thioether linkage is introduced at the 1-position of the glucopyranoside.
Addition of Trichloroethoxycarbonylamino Group: The trichloroethoxycarbonylamino group is added to the 2-position of the glucopyranoside.
Final Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The trichloroethoxycarbonylamino group can be reduced to an amine.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired transformation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted glucopyranosides depending on the reagents used.
Scientific Research Applications
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-glucopyranoside: Lacks the trichloroethoxycarbonylamino group.
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-amino-beta-D-glucopyranoside: Contains an amino group instead of the trichloroethoxycarbonylamino group.
Uniqueness
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranoside is unique due to the presence of the trichloroethoxycarbonylamino group, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C17H24Cl3NO9S |
|---|---|
Molecular Weight |
524.8 g/mol |
IUPAC Name |
[3,4-diacetyloxy-6-ethylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24Cl3NO9S/c1-5-31-15-12(21-16(25)27-7-17(18,19)20)14(29-10(4)24)13(28-9(3)23)11(30-15)6-26-8(2)22/h11-15H,5-7H2,1-4H3,(H,21,25) |
InChI Key |
CRCQOHLIHKILST-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















